Technical Whitepaper: 3-(4-nitrophenyl)-1H-1,2,4-triazole (CAS 6219-52-9)
Technical Whitepaper: 3-(4-nitrophenyl)-1H-1,2,4-triazole (CAS 6219-52-9)
Executive Summary
3-(4-nitrophenyl)-1H-1,2,4-triazole (CAS 6219-52-9) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Distinct from its 1-substituted isomer, this 3-substituted derivative retains an amphoteric triazole ring, allowing it to serve as both a hydrogen bond donor and acceptor. This dual functionality, combined with the electron-withdrawing nitro group, makes it a critical intermediate in the synthesis of antifungal agents (fluconazole analogs), antitubercular drugs, and coordination polymers (MOFs).
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, spectroscopic characterization, and application in drug discovery.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
The 1,2,4-triazole ring exists in tautomeric equilibrium (1H, 2H, and 4H forms). For 3-substituted derivatives, the 1H-tautomer is generally the most stable in the solid state and in solution, though solvent polarity can influence this.
| Property | Data | Note |
| CAS Number | 6219-52-9 | Critical: Do not confuse with 1-(4-nitrophenyl) isomer (CAS 6219-55-2). |
| IUPAC Name | 3-(4-nitrophenyl)-1H-1,2,4-triazole | Also known as 3-(p-nitrophenyl)-1,2,4-triazole. |
| Molecular Formula | C₈H₆N₄O₂ | |
| Molecular Weight | 190.16 g/mol | |
| Appearance | Pale yellow to off-white solid | Nitro group imparts yellow coloration. |
| Melting Point | > 220 °C (Decomposes) | High lattice energy due to intermolecular H-bonding. |
| pKa (Acidic) | ~10.0 (NH) | Weakly acidic; can form salts with strong bases. |
| pKa (Basic) | ~2.3 (N-2/N-4) | Weakly basic; protonates in strong acid. |
| Solubility | DMSO, DMF, Hot Ethanol | Poor solubility in water and non-polar solvents. |
Synthetic Methodologies
Two primary routes are established for the synthesis of 3-aryl-1,2,4-triazoles. The choice depends on the availability of starting materials (hydrazide vs. nitrile).
Method A: The Pellizzari Reaction (Recommended)
This method involves the condensation of 4-nitrobenzhydrazide with formamide (or a formamide equivalent like s-triazine). It is preferred for its operational simplicity and high atom economy.
Reaction Logic:
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Nucleophilic Attack: The hydrazide nitrogen attacks the carbonyl of formamide.
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Cyclodehydration: High temperature drives the loss of water and ammonia to close the ring.
Protocol:
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Reagents: 4-Nitrobenzhydrazide (10 mmol), Formamide (50 mmol, excess acts as solvent).
-
Conditions: Heat the mixture to 160–180 °C for 4–6 hours.
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Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (50 mL). The product will precipitate as a solid.
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Purification: Filter the solid, wash with water, and recrystallize from ethanol/water (1:1) to yield pale yellow needles.
Method B: The Pinner/Amidrazone Route
Useful when starting from 4-nitrobenzonitrile .
-
Amidrazone Formation: React 4-nitrobenzonitrile with hydrazine hydrate to form 4-nitrobenzamidrazone.
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Cyclization: Reflux the amidrazone with formic acid (or triethyl orthoformate) to close the triazole ring.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway via the modified Pellizzari reaction using 4-nitrobenzhydrazide.
Spectroscopic Characterization
Validating the structure requires distinguishing the 3-substituted isomer from the 1-substituted isomer.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆.[1]
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Triazole C5-H: A singlet appearing downfield, typically δ 8.5 – 9.2 ppm . This proton is diagnostic; its absence would indicate a 3,5-disubstituted system.
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Aromatic Protons: An AA'BB' system characteristic of the para-substituted phenyl ring.
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Two doublets (J ≈ 8-9 Hz) centered around δ 8.3 ppm (ortho to NO₂) and δ 8.1 ppm (ortho to triazole).
-
-
Triazole NH: A very broad singlet, often δ 13.5 – 14.5 ppm . It may not be visible if the sample is wet or if proton exchange is fast.
Infrared Spectroscopy (FT-IR)[5]
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NH Stretch: Broad band at 3100–3400 cm⁻¹ (indicative of H-bonding).
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NO₂ Stretches: Asymmetric stretch at ~1520 cm⁻¹ and symmetric stretch at ~1345 cm⁻¹ .
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C=N / C=C: Weak to medium bands at 1590–1610 cm⁻¹ .
Applications in Medicinal Chemistry
The 3-(4-nitrophenyl)-1,2,4-triazole scaffold acts as a versatile pharmacophore.
Antifungal Development (CYP51 Inhibition)
The 1,2,4-triazole nitrogen (N-4) can coordinate with the heme iron of lanosterol 14α-demethylase (CYP51) , a key enzyme in fungal ergosterol biosynthesis.
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Strategy: The nitro group is often reduced to an amine (using Fe/HCl or H₂/Pd-C) to allow the attachment of lipophilic side chains (e.g., via Schiff base formation or acylation) that interact with the enzyme's access channel.
Antitubercular Agents
Derivatives of nitro-triazoles have shown activity against Mycobacterium tuberculosis. The nitro group can function as a "warhead," potentially undergoing bioreduction to reactive intermediates within the bacteria, similar to the mechanism of pretomanid or delamanid.
Bioisosterism
The 1,2,4-triazole ring is a classical bioisostere for the amide bond (-CONH-). It mimics the planar geometry and hydrogen-bonding capability of peptides but possesses greater metabolic stability against proteolytic enzymes.
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) pathways for drug development using the triazole scaffold.
Safety & Handling
While specific toxicological data for this intermediate may be limited, handle as a hazardous substance based on its functional groups.
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
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H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautions:
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Avoid dust formation; use a fume hood.
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Nitro compounds can be energetic; avoid excessive heat or shock, although this specific triazole is generally stable.
-
In case of contact, wash thoroughly with soap and water.
-
References
-
Synthesis of 1,2,4-Triazoles: Pellizzari, G. "Reaction of Amides with Hydrazides."[2][3][4][5] Gazzetta Chimica Italiana, 1911, 41, 20. (Foundational methodology for amide-hydrazide condensation).
-
Triazole Medicinal Chemistry: Zhang, S., et al. "Recent advances in the synthesis and biological activity of 1,2,4-triazole derivatives."[6][7] European Journal of Medicinal Chemistry, 2017. Link
- Antifungal Mechanisms:Sheng, C., & Zhang, W. "New Lead Structures in Antifungal Drug Discovery." Current Medicinal Chemistry, 2011.
- Spectroscopic Data:Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. (General reference for triazole NMR shifts).
-
Amphoteric Nature: Potts, K. T. "The Chemistry of 1,2,4-Triazoles."[2][6][8][7][4][5][9][10] Chemical Reviews, 1961, 61(2), 87–127. Link
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